molecular formula C7H16N2 B2810713 1-Ethyl-2-methylpiperazine CAS No. 3366-27-6

1-Ethyl-2-methylpiperazine

Cat. No.: B2810713
CAS No.: 3366-27-6
M. Wt: 128.219
InChI Key: AKCOBIDAJNERRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-methylpiperazine is an organic compound with the molecular formula C7H16N2. It is a derivative of piperazine, characterized by the presence of an ethyl group at the first position and a methyl group at the second position of the piperazine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylpiperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with ethyl and methyl halides under basic conditions. Another method includes the cyclization of appropriate diamines with ethyl and methyl substituents.

Industrial Production Methods: In industrial settings, this compound is typically produced via the reaction of piperazine with ethyl and methyl halides in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It participates in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenated compounds and strong bases are typically employed.

Major Products Formed:

Scientific Research Applications

1-Ethyl-2-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: This compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with piperazine moieties.

    Industry: It is employed in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methylpiperazine involves its interaction with various molecular targets. It acts as a ligand for certain receptors and enzymes, modulating their activity. The compound can influence neurotransmitter systems by binding to specific receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

  • 1-Methylpiperazine
  • 1-Ethylpiperazine
  • 1,4-Dimethylpiperazine
  • 1-(2-Hydroxyethyl)piperazine

Comparison: 1-Ethyl-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-Methylpiperazine and 1-Ethylpiperazine, it has enhanced reactivity and different pharmacokinetic profiles. The presence of both ethyl and methyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Properties

IUPAC Name

1-ethyl-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCOBIDAJNERRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955278
Record name 1-Ethyl-2-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3366-27-6
Record name 1-Ethyl-2-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-2-methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.